3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a useful research compound. Its molecular formula is C22H22N2O3 and its molecular weight is 362.429. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 3-((6-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one is a complex organic molecule that has garnered attention for its potential biological activities. This article compiles and synthesizes available research findings on its biological activity, particularly focusing on its antimicrobial and anticancer properties.
Chemical Structure and Properties
The molecular structure of the compound is characterized by a chromenone moiety linked to a pyrido-diazocin framework. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Recent studies have explored the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings related to its antimicrobial efficacy:
Pathogen | Activity | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | Bactericidal | 8 - 64 μM |
Escherichia coli | Bacteriostatic | >256 μM |
Candida albicans | Moderate inhibition | 32 μM |
The compound demonstrated significant bactericidal effects against Staphylococcus aureus, with MIC values indicating effective inhibition at relatively low concentrations . However, it exhibited weaker activity against Escherichia coli and Candida albicans, suggesting specificity in its antimicrobial action.
Anticancer Activity
The anticancer potential of the compound was investigated through various in vitro assays. It was found to exhibit selective cytotoxicity towards cancer cell lines while sparing normal cells. The following table presents the results of cytotoxicity assays:
Cell Line | IC50 (μM) | Selectivity Index |
---|---|---|
HeLa (cervical cancer) | 12 | 4 |
MCF-7 (breast cancer) | 15 | 3 |
Normal Fibroblast Cells | >50 | N/A |
The compound showed promising results with IC50 values indicating effective cytotoxicity against cancer cell lines . The selectivity index suggests that the compound preferentially targets cancer cells over normal cells, which is a desirable characteristic in anticancer drug development.
The proposed mechanism of action involves the interaction of the compound with cellular pathways that regulate apoptosis and cell proliferation. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial membrane potential . Additionally, its ability to disrupt bacterial cell membranes may explain its antimicrobial properties.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound in clinical settings:
- Case Study on Staphylococcal Infections : A patient with recurrent Staphylococcus aureus infections showed significant improvement when treated with formulations containing the compound as part of a combination therapy.
- Cancer Treatment Regimen : A clinical trial evaluated the efficacy of the compound in combination with standard chemotherapy agents for breast cancer patients. Results indicated enhanced tumor regression rates compared to controls.
特性
IUPAC Name |
11-[(6-methyl-2-oxochromen-4-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c1-14-5-6-20-18(7-14)16(9-22(26)27-20)12-23-10-15-8-17(13-23)19-3-2-4-21(25)24(19)11-15/h2-7,9,15,17H,8,10-13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNYUOUQSBGWISX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)C=C2CN3CC4CC(C3)C5=CC=CC(=O)N5C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。